molecular formula C10H13N3O4S B12879143 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate CAS No. 84211-50-7

4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate

Cat. No.: B12879143
CAS No.: 84211-50-7
M. Wt: 271.30 g/mol
InChI Key: MPAJMQNOWSSPJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of dihydrofolic acid in bacteria. This inhibition blocks the production of folic acid, an essential component for bacterial growth and replication . The molecular target is the dihydropteroate synthase enzyme, and the pathway involved is the folate synthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate is unique due to its broad-spectrum antibacterial activity and its ability to inhibit dihydropteroate synthase effectively. Its structural analogs, while similar, may have different pharmacokinetic properties and spectrum of activity.

Properties

CAS No.

84211-50-7

Molecular Formula

C10H13N3O4S

Molecular Weight

271.30 g/mol

IUPAC Name

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;hydrate

InChI

InChI=1S/C10H11N3O3S.H2O/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9;/h2-6H,11H2,1H3,(H,12,13);1H2

InChI Key

MPAJMQNOWSSPJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.O

Origin of Product

United States

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